molecular formula C14H18O3 B8174810 4-(Cyclopropylmethoxy)-2-isopropylbenzoic acid

4-(Cyclopropylmethoxy)-2-isopropylbenzoic acid

Cat. No.: B8174810
M. Wt: 234.29 g/mol
InChI Key: JYIGCHHDSIWITG-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-isopropylbenzoic acid is an organic compound characterized by the presence of a cyclopropylmethoxy group and an isopropyl group attached to a benzoic acid core

Properties

IUPAC Name

4-(cyclopropylmethoxy)-2-propan-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9(2)13-7-11(17-8-10-3-4-10)5-6-12(13)14(15)16/h5-7,9-10H,3-4,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIGCHHDSIWITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OCC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-isopropylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a suitable base, such as sodium hydride, followed by the addition of a halogenated benzoic acid derivative to form the cyclopropylmethoxybenzoic acid intermediate.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-isopropylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclopropylmethoxybenzoic acid derivatives.

    Reduction: Formation of cyclopropylmethoxybenzyl alcohol or aldehyde.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-isopropylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares a similar core structure but has different substituents, leading to distinct chemical and biological properties.

    4-(Cyclopropylmethoxy)benzoic acid: Lacks the isopropyl group, resulting in different reactivity and applications.

Uniqueness

4-(Cyclopropylmethoxy)-2-isopropylbenzoic acid is unique due to the combination of the cyclopropylmethoxy and isopropyl groups, which confer specific steric and electronic properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

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